N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide, commonly known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase (JAK) inhibitors. It was first developed by Pfizer for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 is a potent inhibitor of JAK3, which is a key component of the signaling pathways of several cytokines involved in immune responses.
Scientific Research Applications
Antimicrobial Applications
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide shows promise in antimicrobial applications. A study by Darwish et al. (2014) discusses the synthesis of new heterocyclic compounds, including those with sulfamoyl moieties similar to this compound, demonstrating their potential as antimicrobial agents (Darwish et al., 2014).
Pharmacological Inhibition
Shukla et al. (2012) explored derivatives of similar compounds for their potential as glutaminase inhibitors, which may have implications in cancer treatment (Shukla et al., 2012).
Mechanism of Action in Medicinal Chemistry
Research by Hudkins et al. (2011) on similar pyridazin-3-one derivatives reveals their role as histamine H3 receptor inverse agonists, suggesting potential applications in the treatment of cognitive disorders (Hudkins et al., 2011).
Insecticide Development
Sparks et al. (2013) and Zhu et al. (2011) have investigated compounds with similar structures for their use as insecticides, targeting sap-feeding insects and resistant pests (Sparks et al., 2013), (Zhu et al., 2011).
In Vitro Screening for Antimicrobial Activity
Al-Kamali and Al-Hazmi (2014) synthesized novel pyridazine derivatives with sulfonamido moieties, akin to N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide, and screened them for antimicrobial activities (Al-Kamali & Al-Hazmi, 2014).
Chemical Synthesis and Characterization
Studies by Azab et al. (2013) and Ibrahim et al. (2014) on the synthesis of novel heterocyclic compounds with sulfonamido moieties and their antibacterial evaluation provide insights into the chemical nature and potential applications of similar compounds (Azab et al., 2013), (Ibrahim & Behbehani, 2014).
Molecular Docking and Antioxidant Activity
Flefel et al. (2018) conducted molecular docking and in vitro screenings of pyridine derivatives for antimicrobial and antioxidant activities, suggesting potential research applications for similar compounds (Flefel et al., 2018).
properties
IUPAC Name |
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-24-16-9-7-13(11-17(16)25-2)15-8-10-19(22-21-15)26-12-18(23)20-14-5-3-4-6-14/h7-11,14H,3-6,12H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVAPDHELVWGPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.